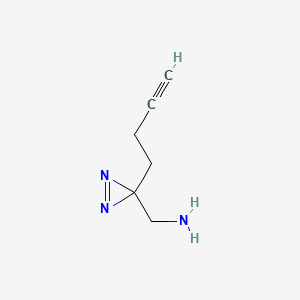
3-(3-Butyn-1-yl)-3H-diazirine-3-methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Butyn-1-yl)-3H-diazirine-3-methanamine is a compound that features a diazirine ring, which is a three-membered ring containing two nitrogen atoms and one carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Butyn-1-yl)-3H-diazirine-3-methanamine typically involves the reaction of 3-butyn-1-ol with triphosgene to form 3-butyn-1-yl chloroformate . This intermediate is then reacted with diazirine to yield the final product . The reaction conditions often require anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research settings. the general approach would involve scaling up the laboratory synthesis methods while ensuring stringent control over reaction conditions to maintain product purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-Butyn-1-yl)-3H-diazirine-3-methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the diazirine ring into other nitrogen-containing functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diazirine ring or the butynyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions typically require controlled temperatures and inert atmospheres to prevent side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted diazirine derivatives.
Applications De Recherche Scientifique
3-(3-Butyn-1-yl)-3H-diazirine-3-methanamine has several applications in scientific research:
Chemistry: Used as a photoaffinity label to study molecular interactions.
Biology: Employed in the study of protein-ligand interactions and enzyme mechanisms.
Medicine: Potential use in drug discovery and development as a tool for identifying drug targets.
Industry: Utilized in the development of new materials and chemical probes.
Mécanisme D'action
The mechanism of action of 3-(3-Butyn-1-yl)-3H-diazirine-3-methanamine involves the formation of a highly reactive carbene intermediate upon exposure to UV light. This carbene can then covalently bind to nearby molecules, allowing for the study of molecular interactions and identification of binding sites . The molecular targets and pathways involved depend on the specific application and the molecules being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Butyn-1-yl chloroformate: An intermediate in the synthesis of 3-(3-Butyn-1-yl)-3H-diazirine-3-methanamine.
2-Butyn-1-yl chloroformate: Similar structure but with a different position of the triple bond.
Ethyl chloroformate: A simpler ester with different reactivity.
Uniqueness
This compound is unique due to its diazirine ring, which allows for the formation of reactive carbene intermediates. This property makes it particularly useful in photoaffinity labeling and studying molecular interactions, setting it apart from other similar compounds .
Propriétés
Formule moléculaire |
C6H9N3 |
|---|---|
Poids moléculaire |
123.16 g/mol |
Nom IUPAC |
(3-but-3-ynyldiazirin-3-yl)methanamine |
InChI |
InChI=1S/C6H9N3/c1-2-3-4-6(5-7)8-9-6/h1H,3-5,7H2 |
Clé InChI |
HJOVYQDIKXXPKC-UHFFFAOYSA-N |
SMILES canonique |
C#CCCC1(N=N1)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


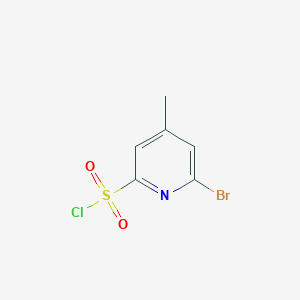
![(15S)-21-fluoro-10-(2-methylpyridin-3-yl)-13,17-dioxa-3,5,7,8-tetrazapentacyclo[13.6.1.04,12.05,9.018,22]docosa-1(21),4(12),6,8,10,18(22),19-heptaene;hydrochloride](/img/structure/B13926568.png)

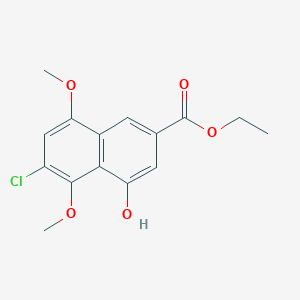
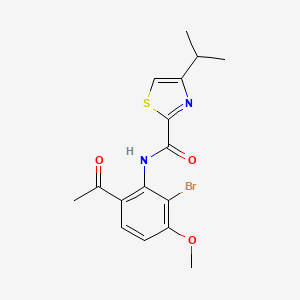
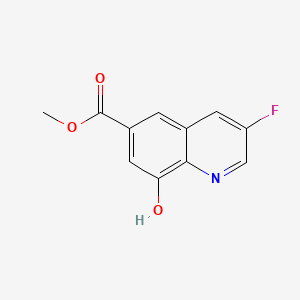
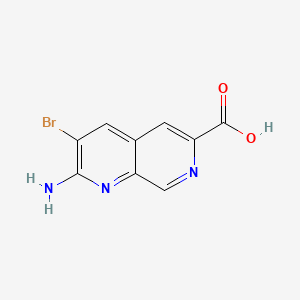


![1-(2-(7-Amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethynyl)cyclopentanol](/img/structure/B13926633.png)
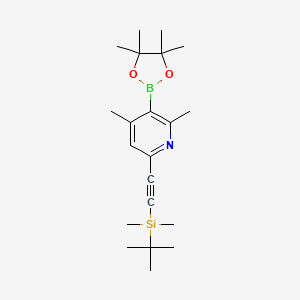
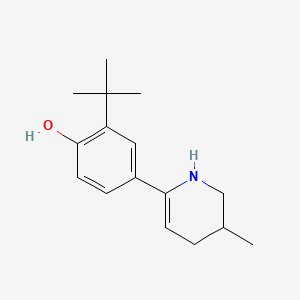
![5-(2-(4-Methylpiperazin-1-yl)ethoxy)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B13926657.png)

